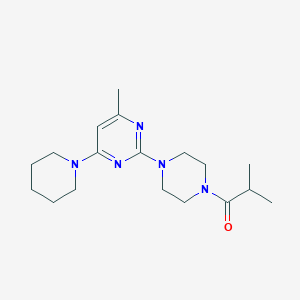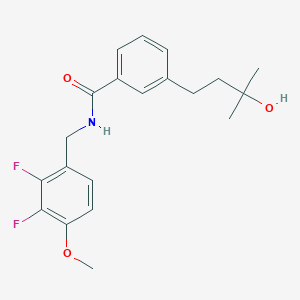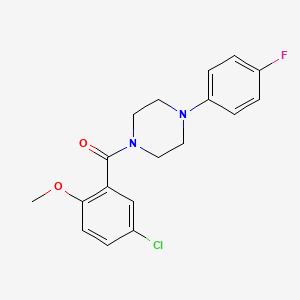![molecular formula C15H24N4O3S B5545528 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide involves intricate organic reactions. A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been developed, demonstrating the utility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates obtained from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This method facilitates regioselective synthesis through oxirane ring-opening and direct cyclisation (Dzedulionytė et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the conformation and arrangement of atoms within a compound. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been studied, with its structure determined by X-ray crystallography, showcasing the detailed molecular architecture and intermolecular interactions within similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Compounds in the pyrazolo[1,5-a][1,4]diazepin class engage in various chemical reactions, reflecting their versatile chemical properties. For instance, 1,5,6,8-tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones undergo acylation and carbamoylation, demonstrating the reactive nature of such compounds at specific nitrogen atoms, which is a key aspect of their chemical behavior (Kemskii et al., 2016).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are often determined through empirical research and are essential for the practical application and handling of the compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of these compounds in synthesis and drug design. The interaction of similar compounds with electrophilic reagents, leading to modifications and the formation of new derivatives, exemplifies their chemical versatility (Kemskii et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Diazepine Derivatives
A general approach for the synthesis of diazepine derivatives, including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, has been introduced. This includes a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from 3(5)-aryl or methyl-1H-pyrazole-5(3)-carboxylates, leading to target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).
Photolysis and Thermolysis Studies
Research on photolysis and thermolysis of highly substituted 1H-1,2-diazepines provides insights into the chemical behavior of these compounds under different conditions, which can be relevant for the study of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl derivatives (Kan et al., 1971).
Potential Pharmacological Applications
CNS Activity
Structurally novel histamine H3 receptor antagonists, such as GSK207040 and GSK334429, have shown promise in improving scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. These compounds are related to the pyrazolo[1,5-a][1,4]diazepin-2-yl structure and suggest potential therapeutic applications in dementia and neuropathic pain (Medhurst et al., 2007).
Antiviral and Antimicrobial Activity
The synthesis and characterization of various pyrazoline and pyrazole derivatives, which are structurally related to the compound , have been studied for their potential antibacterial, antifungal, and antiviral activities. This research highlights the possible application of these compounds in treating infectious diseases (Hassan, 2013).
Eigenschaften
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-2-23(21,22)16-10-13-9-14-11-18(7-4-8-19(14)17-13)15(20)12-5-3-6-12/h9,12,16H,2-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFOJNIRCCFPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN2CCCN(CC2=C1)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

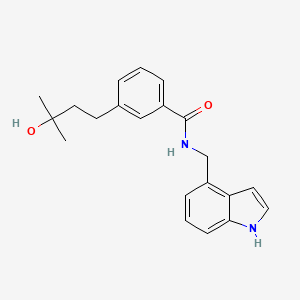
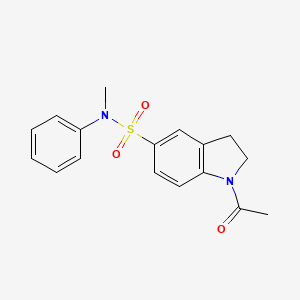
![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
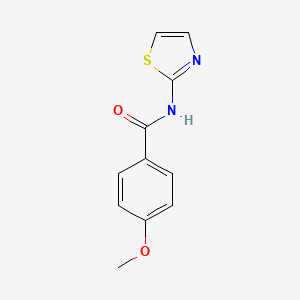
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)
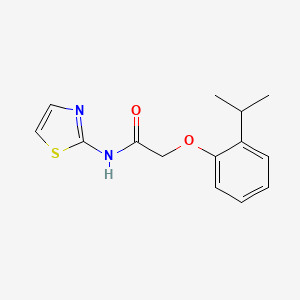
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
